
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
Overview
Description
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is known for its biological activity and relevance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the isoxazole and oxadiazole rings, followed by their coupling with the nicotinamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to meet the required standards for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide serves as a valuable building block for synthesizing more complex molecules. Researchers utilize it to study reaction mechanisms and the synthesis of heterocyclic compounds. The compound can undergo various chemical reactions such as oxidation and reduction, modifying its functional groups to enhance biological activity.
Biology
The compound's biological activity makes it a candidate for studying cellular processes and interactions. Its mechanism of action involves interaction with specific molecular targets within cells, including enzymes or receptors that play roles in biochemical pathways. For instance, it may modulate oxidative stress responses or inhibit enzymes involved in critical metabolic pathways .
Medicine
Due to its structural similarity to nicotinamide, this compound shows potential therapeutic applications. It may act as an anti-inflammatory or anticancer agent. Research has indicated that derivatives of this compound can inhibit cancer cell growth significantly; for example, certain analogs have demonstrated percent growth inhibitions exceeding 80% against various cancer cell lines . Furthermore, the compound's ability to modulate receptor activity suggests potential use in neurological disorders.
Industry
In industrial applications, this compound can be utilized in the development of new materials or as a precursor for other relevant compounds. Its unique properties may lead to innovations in material science and pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of the compound exhibited significant anticancer activity against multiple cell lines, indicating its potential as a lead compound for drug development .
- Enzyme Inhibition : Research has shown that modifications to the isoxazole ring enhance enzyme inhibitory activity significantly. Substituents at specific positions on the ring can lead to compounds that are several times more potent than their unsubstituted counterparts .
- Biochemical Research : The compound has been used as a tool for studying metabolic pathways and enzyme functions due to its ability to interact with critical cellular targets .
Mechanism of Action
The mechanism of action of 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets within cells. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with well-known biological activity.
Isoxazole derivatives: Compounds with similar ring structures that may exhibit comparable biological properties.
Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical reactivity and applications.
Uniqueness
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Biological Activity
6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a novel compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a nicotinamide moiety and heterocyclic rings, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.312 g/mol. The structural components include:
- Nicotinamide moiety : Known for its role in cellular metabolism.
- Is oxazole and oxadiazole rings : Associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted that derivatives of 1,3,4-oxadiazole showed promising antibacterial activity against Mycobacterium bovis BCG and other pathogens . The mechanism often involves the inhibition of key enzymes in bacterial fatty acid synthesis.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Compound 8a | M. bovis BCG | 4 | Dhumal et al. (2016) |
Compound 21c | M. tuberculosis | 4–8 | Vosatka et al. (2018) |
Compound 30 | C. difficile | 0.003–0.03 | Salama et al. (2020) |
Anticancer Potential
The structural similarity of this compound to known anticancer agents suggests potential therapeutic applications in oncology. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
Case Study:
In a recent study involving derivatives of oxadiazole, compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values as low as 10 µM . The proposed mechanism involves the activation of caspases leading to programmed cell death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : Compounds like this can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The nicotinamide moiety may interact with nicotinic acetylcholine receptors or other targets involved in neurotransmission.
- Oxidative Stress Response : Some derivatives have shown the ability to modulate oxidative stress pathways, enhancing cellular resilience against damage.
Research Applications
This compound has potential applications in several fields:
- Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer drugs.
- Biochemical Research : As a tool for studying metabolic pathways and enzyme functions.
Q & A
Q. Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?
Answer:
Optimized synthesis involves sequential cyclization and coupling reactions. For the oxadiazole core, use NMI-MsCl mediated cyclocondensation of amidoximes with activated carboxylic acids at 80–90°C in DMF . The nicotinamide-isoxazole linkage can be achieved via nucleophilic substitution (e.g., K₂CO₃ in DMSO, 12 h reflux) . Critical parameters include:
- Yield optimization : Maintain stoichiometric excess (1.2:1) of the methylisoxazole precursor.
- Purity control : Employ column chromatography (silica gel, EtOAc/hexane 3:7) and monitor intermediates via TLC (Rf = 0.4–0.5) .
Key intermediates should be characterized by ¹H NMR (e.g., methyl groups at δ 2.4–2.6 ppm) and HRMS (deviation < 2 ppm) before final coupling .
Q. Basic: Which analytical techniques are essential for confirming structural integrity?
Answer:
A multi-spectral approach is required:
- ¹H/¹³C NMR : Identify the oxadiazole C5-methyl (δ 2.45 ppm, singlet) and nicotinamide aromatic protons (δ 8.1–8.9 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and isoxazole C=N (~1605 cm⁻¹) .
- Elemental analysis : Validate C/H/N ratios (e.g., C: 58.2%, H: 4.3%, N: 18.4% for C₁₆H₁₅N₅O₃) with ≤0.4% deviation .
- Mass spectrometry : ESI-HRMS should show [M+H]⁺ at m/z 342.1298 (calculated) .
Q. Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
Answer:
Address contradictions through:
Solvent accessibility correction : Re-dock using explicit solvent models (e.g., TIP3P water) to account for hydrophobic pocket hydration .
Conformational sampling : Perform 100 ns MD simulations to identify dominant binding poses missed in static docking .
Experimental validation :
- Use SPR to measure binding kinetics (ka/kd) and compare with docking-predicted ΔG.
- Synthesize and test analogs with modified oxadiazole substituents (e.g., 5-ethylisoxazole) to validate SAR .
A >10-fold potency drop in K90A mutant assays confirms critical docking-predicted interactions .
Q. Advanced: What strategies optimize selectivity against off-target kinases in pharmacological studies?
Answer:
Leverage structural insights:
- Selectivity filter : Introduce bulkier substituents (e.g., 5-cyclopropylisoxazole) to sterically hinder off-target ATP pockets .
- Electrostatic profiling : Modify the nicotinamide’s para-position with electron-withdrawing groups (e.g., -CF₃) to disrupt non-polar interactions with conserved residues .
Validate using kinome-wide profiling (≥200 kinases) and prioritize compounds with >50× selectivity for the target kinase. Cross-check with thermal shift assays (ΔTm ≥ 3°C for target vs. <1°C for off-targets) .
Q. Advanced: How should stability studies be designed to assess compound degradation under physiological conditions?
Answer:
Conduct accelerated stability testing:
pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, 254 nm).
Oxidative stress : Expose to 0.3% H₂O₂; track peroxide-sensitive moieties (e.g., oxadiazole ring) by ¹³C NMR .
Light sensitivity : Use ICH Q1B guidelines (1.2 million lux-hours) with UV-vis spectroscopy (λmax 270–320 nm) .
Stable analogs should retain ≥90% purity under all conditions.
Q. Advanced: What in vitro models best predict blood-brain barrier (BBB) penetration for neurotargeting applications?
Answer:
Use a tiered approach:
PAMPA-BBB : Screen for passive permeability (Pe > 4.0 × 10⁻⁶ cm/s) .
MDCK-MDR1 : Measure efflux ratio (ER < 2.5 indicates low P-gp liability) .
Microdialysis in rodents : Validate brain/plasma ratios (AUCbrain/AUCplasma ≥ 0.3) for lead candidates .
Modify logP to 2.5–3.5 via isoxazole substituent adjustments to balance permeability and solubility .
Q. Advanced: How can metabolic liabilities in the oxadiazole moiety be mitigated during lead optimization?
Answer:
- Isotope labeling : Use ¹⁴C-labeled oxadiazole to identify CYP3A4-mediated N-oxidation as a major metabolic pathway .
- Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to reduce clearance (test in human hepatocytes; Clhep < 15 mL/min/kg) .
- Prodrug approach : Mask the oxadiazole as a bis-amidoxime prodrug, improving metabolic stability (t₁/₂ > 6 h in liver microsomes) .
Q. Basic: What safety precautions are critical during laboratory handling?
Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis (vapor pressure >0.1 mmHg at 25°C) .
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid before disposal .
- First aid : For inhalation, administer 100% O₂; for dermal exposure, wash with PEG 400 .
Properties
IUPAC Name |
6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSUZNAIFXZZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.